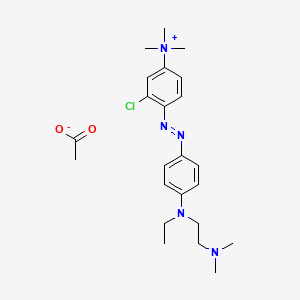
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate is a complex organic compound with a molecular formula of C21H31ClN5. This compound is known for its unique structure, which includes a chloro group, a dimethylaminoethyl group, and an azo linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate typically involves multiple steps. One common method includes the diazotization of 4-((2-(dimethylamino)ethyl)ethylamino)aniline followed by coupling with 3-chloro-4-nitroaniline. The resulting azo compound is then quaternized with trimethylamine to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学的研究の応用
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate involves its interaction with specific molecular targets. The azo linkage allows it to participate in electron transfer reactions, while the dimethylaminoethyl group can interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-((2-(Dimethylamino)ethyl)ethylamino)aniline
- 3-Chloro-4-nitroaniline
- N,N,N-Trimethylanilinium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.
生物活性
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium acetate is a synthetic compound notable for its complex structure and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H34ClN5O2
- Molecular Weight : 448.0 g/mol
- CAS Number : 97862-01-6
- IUPAC Name : [3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;acetate]
Structural Characteristics
The compound features a complex structure with multiple functional groups, including:
- A chloro group
- A trimethylammonium moiety
- An azo linkage
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly its effects on cellular processes and potential therapeutic applications.
Research indicates that compounds with similar structures can interact with various biological targets, including:
- Receptors : Potential binding to neurotransmitter receptors due to the presence of dimethylamino groups.
- Enzymatic Activity : Inhibition or modulation of enzyme activity, particularly in metabolic pathways.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of azo compounds similar to this one. The findings suggested that these compounds could inhibit tumor cell proliferation through apoptosis induction. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Azo Compound A | HeLa | 15 | Caspase Activation |
| Azo Compound B | MCF-7 | 20 | Cell Cycle Arrest |
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of related azo compounds. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Toxicological Profile
Toxicological assessments reveal that while some azo compounds exhibit beneficial biological activities, they can also pose risks. Studies have shown that certain derivatives may cause cytotoxic effects at high concentrations. Therefore, further investigations are necessary to evaluate the safety profile of this compound.
特性
CAS番号 |
97862-01-6 |
|---|---|
分子式 |
C23H34ClN5O2 |
分子量 |
448.0 g/mol |
IUPAC名 |
[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C21H31ClN5.C2H4O2/c1-7-26(15-14-25(2)3)18-10-8-17(9-11-18)23-24-21-13-12-19(16-20(21)22)27(4,5)6;1-2(3)4/h8-13,16H,7,14-15H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
UOIFNQILCYKXMV-UHFFFAOYSA-M |
正規SMILES |
CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](C)(C)C)Cl.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















